molecular formula C21H16N4O4 B11696241 4-Methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-nitrobenzamide

4-Methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-nitrobenzamide

Cat. No.: B11696241
M. Wt: 388.4 g/mol
InChI Key: NZEBWHITHAWRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-nitrobenzamide: is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an oxazolo[4,5-B]pyridine moiety, which is known for its diverse biological activities. The compound’s structure includes a nitro group, which often imparts significant reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-nitrobenzamide typically involves multiple steps:

    Formation of the Oxazolo[4,5-B]pyridine Moiety: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration: Introduction of the nitro group is usually achieved through nitration reactions using concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the benzamide linkage, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Amines: Formed through the reduction of the nitro group.

    Hydroxylamines: Intermediate products in the reduction process.

    Substituted Derivatives: Formed through various substitution reactions on the aromatic rings.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: The compound’s structure may be utilized in catalytic processes.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Potential candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where nitroaromatic compounds are effective.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various physiological effects. The oxazolo[4,5-B]pyridine moiety may also play a role in binding to specific targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-1-naphthamide
  • N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-nitrobenzamide

Uniqueness

The unique combination of the oxazolo[4,5-B]pyridine moiety and the nitrobenzamide structure imparts distinct chemical and biological properties to 4-Methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-nitrobenzamide

Properties

Molecular Formula

C21H16N4O4

Molecular Weight

388.4 g/mol

IUPAC Name

4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C21H16N4O4/c1-12-5-8-15(21-24-19-18(29-21)4-3-9-22-19)10-16(12)23-20(26)14-7-6-13(2)17(11-14)25(27)28/h3-11H,1-2H3,(H,23,26)

InChI Key

NZEBWHITHAWRDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.